N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxazepines, which are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-4-14-27-21-13-12-18(15-22(21)30-16-25(2,3)24(27)29)26-23(28)20-11-7-9-17-8-5-6-10-19(17)20/h5-13,15H,4,14,16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLBSAYUVCWASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids and naphthylamines. The key steps in the synthesis may involve:
Cyclization Reactions: Formation of the oxazepine ring through cyclization of appropriate intermediates.
Amidation: Introduction of the naphthamide group via amidation reactions.
Functional Group Modifications: Adjustments to the functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide
Uniqueness
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C23H28N2O5
- Molecular Weight : Approximately 412.486 g/mol
The structural features include a tetrahydrobenzo[b][1,4]oxazepine core linked to a naphthamide group. This unique combination of functional groups enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 412.486 g/mol |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 5 |
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities:
- Antimicrobial Activity : Research suggests that compounds with similar structural features can exhibit significant antimicrobial properties. The oxazepine ring system is particularly known for its ability to interact with microbial targets.
- Anti-inflammatory Effects : Initial findings indicate that this compound may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation.
- Cytotoxicity : Studies have shown varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer therapy.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets within biological systems:
- Enzyme Modulation : The compound may influence enzyme activity related to inflammatory and microbial pathways.
- Receptor Interaction : It could potentially bind to receptors involved in pain and inflammation modulation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxazepine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.
Study 2: Anti-inflammatory Potential
In vitro assays demonstrated that compounds with oxazepine structures could reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential pathway for anti-inflammatory applications.
Study 3: Cytotoxicity Assessment
Cytotoxicity assays conducted on multiple cancer cell lines revealed that some oxazepine derivatives showed IC50 values in the micromolar range, indicating promising anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
